1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1248197-61-6
VCID: VC3186933
InChI: InChI=1S/C11H11N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3
SMILES: CCN1C=C(C(=N1)C2=CC=CC=N2)C=O
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1248197-61-6

Cat. No.: VC3186933

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde - 1248197-61-6

Specification

CAS No. 1248197-61-6
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name 1-ethyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H11N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3
Standard InChI Key YLEUCRSVXDOPJX-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C2=CC=CC=N2)C=O
Canonical SMILES CCN1C=C(C(=N1)C2=CC=CC=N2)C=O

Introduction

Structural Characteristics and Basic Properties

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole core with three key substituents: an ethyl group at the N1 position, a pyridin-2-yl group at the C3 position, and a carbaldehyde group at the C4 position. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications.

Molecular Information

The compound features a molecular formula of C₁₁H₁₁N₃O with a calculated molecular weight of approximately 201.22 g/mol . The structure consists of a five-membered pyrazole ring connected to a six-membered pyridine ring, with an aldehyde group and an ethyl substituent. This molecular architecture creates a compound with multiple reactive sites and potential for further functionalization.

Structural Comparison with Related Compounds

Structurally, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde shares similarities with several related compounds found in the literature. For instance, it shares the pyrazole-carbaldehyde scaffold with 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, though the latter has the pyridine substituent at position 3 rather than position 2, and the carbaldehyde at position 5 instead of 4 . It is also structurally related to ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, which has an ethyl ester group instead of an aldehyde and a different arrangement of substituents .

Synthesis Methods

The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can be approached through various methodologies based on similar pyrazole derivatives. These methods primarily utilize cross-coupling reactions and formylation techniques.

Palladium-Catalyzed Cross-Coupling Approach

One potential synthetic route involves palladium-catalyzed cross-coupling reactions, which have proven to be powerful tools for carbon-carbon bond formation in heterocyclic chemistry . For pyrazole derivatives, methods such as Suzuki, Sonogashira, and Heck cross-coupling reactions have been successfully employed to introduce aryl or heteroaryl substituents at the C3 position .

A general approach could involve:

  • Preparation of appropriate 1-ethyl-1H-pyrazole intermediates

  • Formation of reactive intermediates such as triflates

  • Introduction of the pyridin-2-yl group via Suzuki coupling

  • Formylation at the C4 position using appropriate reagents

Vilsmeier-Haack Formylation

Another potential synthetic route could involve the Vilsmeier-Haack reaction, which has been documented in the synthesis of similar pyrazole-4-carbaldehydes . This approach would involve:

  • Preparation of the 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole core

  • Treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)

  • Subsequent hydrolysis to yield the desired carbaldehyde

As reported for similar compounds, this reaction typically involves:
"Anhydrous N,N-dimethylformamide (DMF) (0.01 mol) was introduced dropwise to phosphorous oxychloride (POCl₃) (0.01 mol) with continuously stirring for fifteen minutes at similar temperature" .

Experimental Considerations

Based on synthesis procedures for analogous compounds, the reaction conditions typically include:

  • Temperatures ranging from 70-100°C

  • Reaction times of 2-4 hours

  • Purification by recrystallization or column chromatography

  • Verification of product formation using thin-layer chromatography (TLC)

Physical and Chemical Properties

Physical Characteristics

While specific data for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is limited in the search results, properties can be inferred from similar pyrazole derivatives:

  • Physical state: Likely a crystalline solid at room temperature

  • Color: Typically off-white to pale yellow

  • Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethanol, with limited solubility in water

Spectroscopic Properties

Based on related compounds, the spectroscopic profile of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde would likely include:

Infrared (IR) Spectroscopy

  • Characteristic aldehyde C=O stretch around 1680-1720 cm⁻¹

  • C=N stretching vibrations approximately 1460-1480 cm⁻¹

  • Aromatic C=C stretching around 1570-1590 cm⁻¹

  • C-N stretching around 1320-1330 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR would display a characteristic aldehyde proton signal around 9.0-10.0 ppm

  • Signals for pyridine protons in the aromatic region (7.0-9.0 ppm)

  • Ethyl group signals: a triplet around 1.2-1.5 ppm (CH₃) and a quartet around 4.0-4.5 ppm (CH₂)

  • Pyrazole CH signal typically appears around 8.0-8.5 ppm

Reactivity and Chemical Behavior

The reactivity profile of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is primarily determined by its functional groups.

Aldehyde Reactivity

The carbaldehyde group at the C4 position makes this compound particularly reactive toward:

  • Nucleophilic addition reactions (with amines, alcohols, hydrazines)

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

  • Condensation reactions leading to Schiff bases

Applications and Significance

Synthetic Utility

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde serves as a valuable synthetic intermediate in organic chemistry:

  • The aldehyde functionality allows for condensation reactions to form new carbon-carbon and carbon-nitrogen bonds

  • The compound can be utilized in the synthesis of more complex heterocyclic systems

  • It presents opportunities for the preparation of diverse chemical libraries for drug discovery programs

Material Science Applications

Pyrazole derivatives with pyridine substituents have been investigated for:

  • Coordination chemistry applications due to the nitrogen-containing heterocycles

  • Development of fluorescent probes and sensors

  • Components in organic electronic materials

Comparison with Structurally Related Compounds

Comparative Analysis

Table 1: Comparison of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with Related Compounds

CompoundMolecular FormulaMolecular WeightNotable Structural Differences
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydeC₁₁H₁₁N₃O201.22 g/molEthyl at N1, pyridin-2-yl at C3, carbaldehyde at C4
Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylateC₁₁H₁₁N₃O₂217.22 g/molPyridin-2-yl at N1, ethyl carboxylate at C4
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehydeC₁₁H₁₁N₃O201.22 g/molEthyl at N1, pyridin-3-yl at C3, carbaldehyde at C5

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